3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazole and furan rings, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C18H15N3O2S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-ethyl-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-21-17(22)13-6-3-4-7-14(13)20-18(21)25-11-12-10-24-16(19-12)15-8-5-9-23-15/h3-10H,2,11H2,1H3 |
InChI Key |
JSHNLEMINIVWKX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4=CC=CO4 |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural and an appropriate catalyst.
Quinazolinone Core Construction: The quinazolinone core is typically constructed by cyclization of an anthranilic acid derivative with an appropriate amine.
Final Coupling: The final step involves coupling the thiazole and furan-containing intermediates with the quinazolinone core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted thiazole or furan derivatives.
Scientific Research Applications
3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and furan rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone: Lacks the ethyl group at the 3-position, which may affect its reactivity and binding properties.
3-ethyl-2-({[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
3-ETHYL-2-({[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its structural features, including the quinazolinone core, thiazole ring, and furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
